molecular formula C12H17NO2 B3022411 4-(4-Methoxyphenyl)oxan-4-amine CAS No. 1017465-69-8

4-(4-Methoxyphenyl)oxan-4-amine

Cat. No.: B3022411
CAS No.: 1017465-69-8
M. Wt: 207.27 g/mol
InChI Key: JIXHHFBHQNKYDO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)oxan-4-amine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, its potential as a research chemical has also been explored, particularly in the field of neuroscience.

Scientific Research Applications

Oxo Boron Clusters and Open Frameworks

Research on oxo boron clusters and their open frameworks highlights the utilization of amine molecules in structuring diverse borate anions, such as [B3O3(OH)4]– and [B14O20(OH)6]4–, which serve as foundational blocks for constructing layered and three-dimensional compounds. These structures are notable for their odd ring and helical channels. Beyond traditional zeolitic properties, these borates exhibit intriguing optical characteristics, including photoluminescence and second harmonic generation, suggesting their prospective applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).

Advanced Oxidation Processes

A review on the degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs) demonstrates the effectiveness of these methods in mineralizing recalcitrant compounds to improve water treatment schemes. AOPs, particularly those involving ozone and Fenton processes, are highly reactive towards a variety of amines, dyes, and pesticides, offering a systematic overview of the degradation efficiencies, reaction mechanisms, and the influence of process parameters on treatment outcomes (Bhat & Gogate, 2021).

Ferrate(VI) and (V) Oxidation

The kinetics and mechanisms behind the oxidation of organic compounds by ferrate(VI) and (V) have been critically assessed. These compounds, including amines and other organics, undergo oxidation through electron transfer steps, highlighting the potential of ferrate in the oxidative treatment of wastewater and in mitigating environmental pollutants. The study provides insights into the specific reactivity of ferrate with various organic substrates, contributing to the development of more efficient and sustainable treatment technologies (Sharma, 2013).

Metal-Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have been extensively studied for their synthesis, structures, and properties, particularly for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials have shown promising applications not only in gas sorption but also in catalysis, offering a pathway toward addressing environmental challenges and enhancing catalytic processes (Lin, Kong, & Chen, 2016).

Safety and Hazards

The safety data sheet for 4-(4-Methoxyphenyl)oxan-4-amine hydrochloride suggests that it should be kept away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Properties

IUPAC Name

4-(4-methoxyphenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXHHFBHQNKYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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